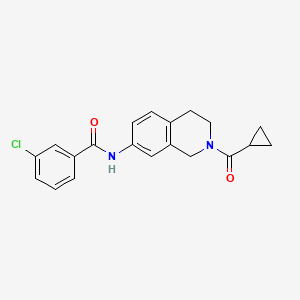
3-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical entity that appears to be related to the class of isoquinoline derivatives. These compounds are of interest due to their potential pharmacological properties and their use in various chemical reactions as intermediates for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related isoquinolinone derivatives can be achieved through a [4+2]-annulation of N-chlorobenzamides/acrylamides with alkylidenecyclopropanes. This process is catalyzed by a cobalt(III) catalyst at room temperature, which facilitates the C-H activation step. The N-Cl bond in N-chlorobenzamide acts as an internal oxidant, eliminating the need for an external metal oxidant. This method provides an efficient route to synthesize 3,4-dihydroisoquinolinone derivatives, which can be further converted into valuable imidoyl chloride derivatives .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the isoquinoline moiety, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. In the case of this compound, additional functional groups such as the cyclopropanecarbonyl and the chlorobenzamide are present, which may influence the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions, including palladium-mediated carbonylation reactions. For instance, the synthesis of N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide (PK11195) and its analogues involves a palladium-catalyzed reaction with [11C]carbon monoxide and 1-(2-chlorophenyl)isoquinolin-3-yl triflate, along with various amines . This method demonstrates the versatility of isoquinoline derivatives in radiochemical synthesis, which is crucial for applications such as positron emission tomography (PET) imaging.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives like this compound are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity, solubility, and stability. For example, the introduction of a chloro group can enhance the reactivity towards nucleophilic substitution reactions. The cyclopropane ring is known for its ring strain, which can also affect the chemical behavior of the compound. However, specific data on the physical and chemical properties of this compound are not provided in the papers .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactions
Convenient Synthesis of Tetrahydroisoquinoline Derivatives : A study highlighted a three-component reaction involving 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate, leading to the synthesis of 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. This synthesis pathway offers moderate to good yields and provides a basis for further hydrolysis to derive related carboxylic acids (Schuster, Lázár, & Fülöp, 2010).
Rh(III)-Catalyzed C-H Activation/Cycloaddition : Another research effort reported on the Rh(III)-catalyzed C-H activation/cycloaddition of benzamides and methylenecyclopropanes. This process facilitated the selective synthesis of spiro dihydroisoquinolinones and furan-fused azepinones, underscoring the versatility of the compound's core structure in synthesizing biologically relevant heterocycles (Cui, Zhang, & Wu, 2013).
Potential Pharmacological Activities
Antipsychotic Agent Analogues Synthesis : Research into heterocyclic analogues of specific benzamide derivatives has identified compounds with potential antipsychotic activity. These compounds demonstrated notable affinity for dopamine D2 and serotonin 5-HT2 receptors, suggesting the chemical framework's utility in designing new therapeutic agents (Norman, Navas, Thompson, & Rigdon, 1996).
Antibacterial and Anticancer Evaluation : Another study synthesized new 2-chloro-3-hetarylquinolines, demonstrating significant antibacterial and anticancer activity. This suggests the structural motif's potential in developing agents against microbial infections and cancer (Bondock & Gieman, 2015).
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-17-3-1-2-15(10-17)19(24)22-18-7-6-13-8-9-23(12-16(13)11-18)20(25)14-4-5-14/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUQRUKVUZUWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

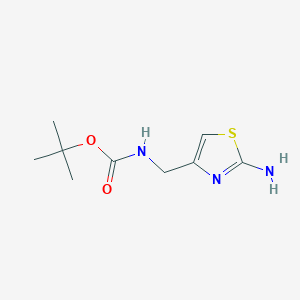
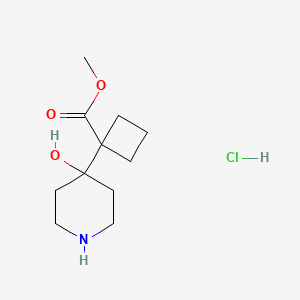

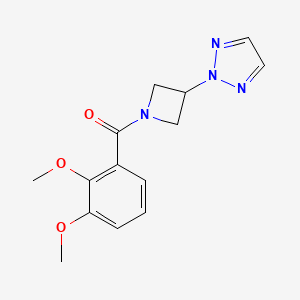
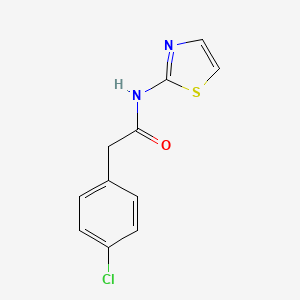
![N-Methylspiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2499423.png)
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2499425.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2499428.png)
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2499429.png)

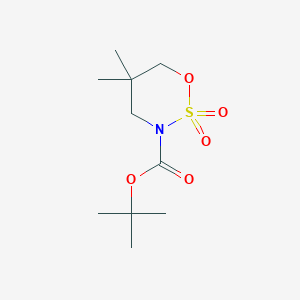
![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)
![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)